molecular formula C28H38N6O3 B8399795 (2S,3S)-1-((S)-2-Cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)-3-methyl-N-(2-(pyrimidin-2-yl)phenyl)pyrrolidine-2-carboxamide

(2S,3S)-1-((S)-2-Cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)-3-methyl-N-(2-(pyrimidin-2-yl)phenyl)pyrrolidine-2-carboxamide

Cat. No.: B8399795
M. Wt: 506.6 g/mol
InChI Key: HNXBUVYVPBCESY-WJNSRDFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-1-((S)-2-Cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)-3-methyl-N-(2-(pyrimidin-2-yl)phenyl)pyrrolidine-2-carboxamide: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes cyclohexyl, pyrimidinyl, and prolinamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-((S)-2-Cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)-3-methyl-N-(2-(pyrimidin-2-yl)phenyl)pyrrolidine-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of N-Methyl-L-Alanyl and its subsequent reaction with cyclohexyl derivatives under controlled conditions. The final step often involves coupling with pyrimidinyl and prolinamide groups using specific catalysts and solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,3S)-1-((S)-2-Cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)-3-methyl-N-(2-(pyrimidin-2-yl)phenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,3S)-1-((S)-2-Cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)-3-methyl-N-(2-(pyrimidin-2-yl)phenyl)pyrrolidine-2-carboxamide apart is its complex structure, which allows for diverse chemical reactivity and potential applications in various fields. Its combination of cyclohexyl, pyrimidinyl, and prolinamide groups provides unique properties that are not found in simpler compounds.

Properties

Molecular Formula

C28H38N6O3

Molecular Weight

506.6 g/mol

IUPAC Name

(2S,3S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-3-methyl-N-(2-pyrimidin-2-ylphenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C28H38N6O3/c1-18-14-17-34(28(37)23(20-10-5-4-6-11-20)33-26(35)19(2)29-3)24(18)27(36)32-22-13-8-7-12-21(22)25-30-15-9-16-31-25/h7-9,12-13,15-16,18-20,23-24,29H,4-6,10-11,14,17H2,1-3H3,(H,32,36)(H,33,35)/t18-,19-,23-,24-/m0/s1

InChI Key

HNXBUVYVPBCESY-WJNSRDFLSA-N

Isomeric SMILES

C[C@H]1CCN([C@@H]1C(=O)NC2=CC=CC=C2C3=NC=CC=N3)C(=O)[C@H](C4CCCCC4)NC(=O)[C@H](C)NC

Canonical SMILES

CC1CCN(C1C(=O)NC2=CC=CC=C2C3=NC=CC=N3)C(=O)C(C4CCCCC4)NC(=O)C(C)NC

Origin of Product

United States

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